1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde
Overview
Description
1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde, commonly known as isoindole-2-acetaldehyde, is a chemical compound that has been the focus of much scientific research due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several important drugs and is also being studied for its potential therapeutic uses.
Scientific Research Applications
Chemical Reactions and Synthetic Pathways
Rearrangement and Characterization : A study conducted by Váňa et al. (2012) delved into the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides. The reaction outcomes varied based on the base used, leading to products such as 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides. Interestingly, the formation of isoindolones was observed through a two-step process with an aldehyde intermediate, which aligns with the interest in 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde related compounds (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Spectroscopic Study of Acetaldehyde and Water Mixtures : Scheithauer et al. (2015) conducted a comprehensive study on the chemical equilibria in mixtures of acetaldehyde and water using quantitative NMR spectroscopy. This research is crucial for understanding the behavior of acetaldehyde (a related compound to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde) in aqueous environments, which has implications for various industrial and chemical synthesis processes (Scheithauer, Harbou, Hasse, Grützner, Rijksen, Zollinger, & Thiel, 2015).
Condensation Reactions : Opatz and Ferenc (2004) discovered a novel class of compounds, amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)-acetonitriles, through a three-component condensation reaction involving 2-carboxybenzaldehyde, primary amines, and hydrogen cyanide. This study showcases the synthetic versatility of isoindolinones, providing insights into the chemistry surrounding compounds similar to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde (Opatz & Ferenc, 2004).
Applications in Catalysis and Oxidation Processes
Oxidation of Alkenes : Szuromi, Shan, and Sharp (2003) explored the oxidation of alkenes by a platinum oxo complex, leading to the formation of acetaldehyde among other products. This research highlights the potential of using metal complexes for the oxidation of organic compounds, relevant to the synthesis and transformation of 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde related structures (Szuromi, Shan, & Sharp, 2003).
Photocatalytic Oxidation : Arai et al. (2008) reported the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under both fluorescent- and visible-light irradiation. This study showcases the application of photocatalysis in the degradation of volatile organic compounds, potentially extending to the transformation of compounds related to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZLYDDQXFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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